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molecular formula C11H12F3NO5S B8458143 4-tert-Butyl-2-nitrophenyl trifluoromethanesulfonate CAS No. 228401-16-9

4-tert-Butyl-2-nitrophenyl trifluoromethanesulfonate

Cat. No. B8458143
M. Wt: 327.28 g/mol
InChI Key: RRFTZRDEDAHFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511042B2

Procedure details

Triflic anhydride (4.14 mL, 24.6 mmol) was added dropwise to a solution of 2-nitro-4-tert-butyl phenol (4.00 g, 20.5 mmol) and pyridine (2.16 mL, 26.7 mmol) in CH2Cl2 (50 mL) at 0° C. The yellow solution was stirred 0.25 h at 0° C., poured onto saturated NaHCO3 and extracted with CH2Cl2. The combined extracts were washed with saturated NaHCO3, dried over Na2SO4, filtered, and concentrated. The residue was purified by filtration through a plug of silica-gel (methylene chloride) to provide trifluoro-methanesulfonic acid 4-tert-butyl-2-nitro-phenyl ester (5.82 g, 87%) as a pale yellow oil.
Quantity
4.14 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O:8]S(C(F)(F)F)(=O)=O)([C:4]([F:7])([F:6])[F:5])(=[O:3])=[O:2].[N+:16]([C:19]1[CH:24]=[C:23]([C:25]([CH3:28])([CH3:27])[CH3:26])[CH:22]=[CH:21][C:20]=1O)([O-:18])=[O:17].N1C=CC=CC=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:25]([C:23]1[CH:22]=[CH:21][C:20]([O:8][S:1]([C:4]([F:7])([F:6])[F:5])(=[O:3])=[O:2])=[C:19]([N+:16]([O-:18])=[O:17])[CH:24]=1)([CH3:28])([CH3:26])[CH3:27] |f:3.4|

Inputs

Step One
Name
Quantity
4.14 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(C)(C)C)O
Name
Quantity
2.16 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The yellow solution was stirred 0.25 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The combined extracts were washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The residue was purified by filtration through a plug of silica-gel (methylene chloride)

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.82 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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